molecular formula C11H14ClN3 B11733636 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B11733636
M. Wt: 223.70 g/mol
InChI Key: YKVKHUNZIWHUOZ-FVGYRXGTSA-N
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Description

“(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-amine hydrochloride” (CAS: 1394051-19-4) is a chiral imidazole derivative with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol . The compound features an imidazole ring substituted at the 1-position with a 4-phenyl group, an ethylamine chain with an (S)-configured chiral center, and a hydrochloride counterion. Its dihydrochloride form (CAS: 1423040-61-2, C₁₁H₁₅Cl₂N₃, MW: 260.16 g/mol) is also documented, showing enhanced solubility due to the additional chloride ion .

Synthesis of related imidazole derivatives often involves chlorination reactions (e.g., SOCl₂-mediated conversion of alcohols to chlorides, as seen in ) or hydrothermal methods for crystalline products . The compound’s structural complexity and chirality make it relevant for pharmacological studies, particularly in targeting receptors where stereochemistry influences binding affinity.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;/h2-9H,12H2,1H3;1H/t9-;/m0./s1

InChI Key

YKVKHUNZIWHUOZ-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) exhibits strong nucleophilic character, enabling participation in substitution reactions under controlled conditions:

Key Reaction Example
Reaction with benzoyl chloride in dichloromethane at 0-5°C produces N-benzoyl derivatives:

text
(1S)-amine-HCl + C₆H₅COCl → (1S)-N-benzoyl derivative + HCl

Conditions :

  • Temperature: 0–5°C (prevents imidazole ring decomposition)

  • Base: Triethylamine (neutralizes HCl byproduct)

  • Yield: 72–78%

Alkylation and Acylation

The compound undergoes alkylation and acylation at the amine group, with selectivity influenced by steric hindrance from the chiral center:

Reaction TypeReagentProductYield (%)Purity (HPLC)
AlkylationMethyl iodideN-Methylated derivative65>95%
AcylationAcetic anhydrideN-Acetylated derivative8198%
Double acylationPhthalic anhydrideBis-acylated compound4390%

Data compiled from large-scale syntheses under nitrogen atmosphere

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent transformations:

Procedure :

  • Dissolve in H₂O at 25°C.

  • Adjust pH to 12–13 with NaOH.

  • Extract free base with ethyl acetate (3 × 2 L).

  • Dry over Na₂SO₄ and concentrate.

Outcome :

  • Free base recovery: 96%

  • Purity: 98.7% (HPLC)

Cyclization Reactions

Heating with α,β-unsaturated carbonyl compounds induces cyclization to imidazo-fused heterocycles:

Representative Reaction :

text
(1S)-amine-HCl + CH₂=CHCOCl → Imidazo[1,2-a]pyridine derivative

Optimized Parameters :

  • Solvent: Toluene

  • Catalyst: DMAP (4-dimethylaminopyridine)

  • Temperature: 80°C, 8 h

  • Yield: 59%

Catalytic Hydrogenation

The phenyl-imidazole system resists hydrogenation under standard conditions, but selective reduction of the amine is achievable:

ConditionsOutcome
H₂ (1 atm), Pd/C, EtOHNo reaction (imidazole stable)
H₂ (3 atm), PtO₂, HClAmine reduction to -NHCH₃

Selectivity attributed to electron-withdrawing imidazole ring

Coordination Chemistry

The imidazole nitrogen participates in metal-ligand bonding, forming complexes with therapeutic potential:

Synthesis of Cu(II) Complex :

  • React (1S)-amine (free base) with CuCl₂·2H₂O in methanol.

  • Stir 24 h at 25°C.

  • Isolate blue precipitate (yield: 84%).

Characterization Data :

  • ESR: g꜀ = 2.12, g⊥ = 2.04 (tetragonal distortion)

  • UV-Vis: λₘₐₓ = 625 nm (d-d transition)

Stability Under Oxidative Stress

Critical for pharmacological applications:

Oxidizing AgentConcentrationDegradation (%)
H₂O₂3%12
KMnO₄0.1 M98
Air (O₂)1 atm<5 (28 days)

Stability enhanced by HCl salt formation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride exhibits promising anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. In animal models, it has demonstrated the ability to enhance cognitive function and reduce neuroinflammation, suggesting its possible use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

Receptor Modulation : This compound acts as a selective modulator of certain neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. Its ability to influence these pathways makes it a candidate for developing new antidepressants or antipsychotic medications.

Analgesic Properties : Preliminary studies suggest that (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride may possess analgesic properties, providing a basis for further exploration in pain management therapies.

Material Science

Nanotechnology Applications : The compound has been utilized in the synthesis of nanoparticles for targeted drug delivery systems. Its imidazole moiety is particularly useful in enhancing the stability and bioavailability of therapeutic agents encapsulated within nanoparticle carriers.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation of cancer cell lines; induces apoptosis ,
NeuropharmacologyEnhances cognitive function; reduces neuroinflammation ,
Receptor ModulationSelective modulation of serotonin/dopamine receptors ,
Analgesic PropertiesPotential analgesic effects observed in preclinical studies ,
NanotechnologyUsed in nanoparticle synthesis for drug delivery ,

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, marking it as a potential candidate for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride led to improved memory retention and reduced levels of neuroinflammatory markers. These findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity . Additionally, the compound may interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Parameters of Comparable Imidazole Derivatives

Compound Name CAS No. Molecular Formula MW (g/mol) Substituents Key Features
(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-amine hydrochloride 1394051-19-4 C₁₁H₁₄ClN₃ 223.70 - 4-phenylimidazole
- (S)-ethylamine hydrochloride
Chiral center, hydrochloride salt
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride 1803604-24-1 C₁₁H₁₄ClN₃ 223.70 - 1-phenylimidazole
- Ethylamine hydrochloride
Positional isomer (N1 vs. N2 substitution)
1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl-, hydrochloride 842155-16-2 C₁₅H₁₄ClN₃ 271.75 - Biphenyl at C5
- Amine at C2
Extended aromatic system, planar structure
3-(1H-Imidazol-1-yl)propylamine N/A C₁₅H₂₁N₃S 275.41 - Propyl linker
- Methylsulfanyl group
Thioether group, flexible chain

Comparative Analysis

Structural Differences

  • Chirality : The target compound’s (S)-configured ethylamine chain distinguishes it from achiral analogues like the biphenyl derivative (CAS: 842155-16-2) . Chirality may enhance selectivity in receptor interactions.
  • Functional Groups : The methylsulfanyl group in the compound from introduces sulfur-based hydrophobicity and redox activity, unlike the hydrochloride salts in other derivatives .

Physicochemical Properties

  • Solubility: The dihydrochloride form (CAS: 1423040-61-2) exhibits higher aqueous solubility than the monohydrochloride due to increased ionic character .
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., biphenyl in CAS 842155-16-2) may display higher melting points compared to alkyl-substituted imidazoles .

Research Findings and Implications

Recent studies highlight the importance of substituent positioning and chirality in imidazole derivatives’ bioactivity. For example:

  • N1-substituted imidazoles (e.g., the target compound) show higher affinity for histamine receptors than N2-substituted isomers .
  • Biphenyl-imidazole hybrids (CAS 842155-16-2) demonstrate potent anti-inflammatory activity in preclinical models, attributed to enhanced π-π stacking with target proteins .

Biological Activity

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride, also known as (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 223.70 g/mol
  • CAS Number : 1394051-19-4
  • IUPAC Name : (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride

Antimicrobial Activity

Recent studies have demonstrated that (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

The exact mechanism by which (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in its interaction with microbial cell membranes or intracellular targets, disrupting essential cellular processes.

Case Studies

A notable study published in a peer-reviewed journal explored the efficacy of this compound in a clinical setting. The study involved patients with infections resistant to standard antibiotic treatments. The results indicated a significant reduction in bacterial load within 48 hours of treatment with (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar imidazole derivatives are synthesized by reacting chloroethyl intermediates with imidazole-containing aryl groups under reflux with anhydrous potassium carbonate in dioxane . Hydrochloride salt formation is achieved using HCl in dioxane or dichloromethane (DCM) . Key factors affecting yield include temperature control (70–90°C), solvent choice (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1:1.2 molar ratio of amine to imidazole derivative). Purity is verified via HPLC (>98%) or FT-IR for functional group analysis .

Q. How can the stereochemical configuration of the (1S)-enantiomer be confirmed experimentally?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy are standard methods. Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides definitive confirmation. For SC-XRD, crystals are grown via slow evaporation in ethanol/water mixtures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 5%) validate the (1S)-configuration .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks (e.g., imidazole C-H protons at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 340.847 (M+H+^+) .
  • Elemental Analysis : Matches theoretical vs. experimental C, H, N, Cl content (e.g., C11_{11}H13_{13}ClN3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites .
  • Protein Binding Assays : Equilibrium dialysis quantifies plasma protein binding, which affects free drug concentration .
  • Dose-Response Optimization : Adjust dosing regimens based on allometric scaling from rodent models . For example, imidazole derivatives like miconazole analogs show species-dependent metabolic pathways requiring tailored in vivo models .

Q. What computational and experimental approaches are used to elucidate structure-activity relationships (SAR) for imidazole-containing amines?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., monoamine oxidase B) identifies key interactions (e.g., hydrogen bonding with imidazole N3) .
  • Free-Wilson Analysis : Systematically varies substituents (e.g., phenyl vs. benzyl groups) to quantify contributions to bioactivity .
  • QSAR Modeling : CoMFA or CoMSIA models correlate logP, polar surface area, and IC50_{50} values .

Q. How can crystallographic data from SHELX refine the understanding of this compound’s solid-state behavior?

  • Methodological Answer : SHELXL refines crystal structures to analyze packing motifs and hydrogen-bonding networks. For example:

  • Hydrogen Bonds : Imidazole N-H···Cl^- interactions stabilize the hydrochloride salt .
  • Torsion Angles : The (1S)-configuration imposes specific dihedral angles (e.g., C1-C2-N1-C3 = 112.5°) affecting molecular rigidity .
  • Thermal Ellipsoids : Anisotropic displacement parameters assess thermal motion, critical for polymorph screening .

Q. What strategies mitigate degradation during long-term storage of hydrochloride salts?

  • Methodological Answer :

  • Lyophilization : Freeze-drying in amber vials under argon reduces hydrolysis .
  • Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
  • Excipient Compatibility : Co-formulation with mannitol or cyclodextrins prevents chloride ion-mediated decomposition .

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